10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one
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Overview
Description
10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a quinazoline moiety, with a methyl group at the 10th position.
Preparation Methods
The synthesis of 10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the intermediate hydrazide. This intermediate then undergoes cyclization with formic acid to yield the desired triazoloquinazoline compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure.
Chemical Reactions Analysis
10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit the activity of histone acetyltransferase PCAF, a key enzyme involved in the regulation of gene expression. This inhibition can lead to the suppression of cancer cell growth and proliferation . Molecular docking studies have provided insights into the binding affinities of these compounds towards their targets, further elucidating their mechanism of action.
Comparison with Similar Compounds
10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity and share a similar triazoloquinazoline core structure.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Known for their energetic properties, these compounds are used in the development of explosives and propellants.
1,2,4-Triazolo[3,4-a]quinoxalines: These compounds have been studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other triazoloquinazoline derivatives.
Properties
CAS No. |
91511-15-8 |
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Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
10-methyl-[1,2,4]triazolo[3,4-b]quinazolin-5-one |
InChI |
InChI=1S/C10H8N4O/c1-13-8-5-3-2-4-7(8)9(15)14-6-11-12-10(13)14/h2-6H,1H3 |
InChI Key |
RVNWFKFPZHKFMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N3C1=NN=C3 |
Origin of Product |
United States |
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